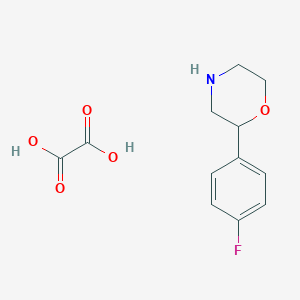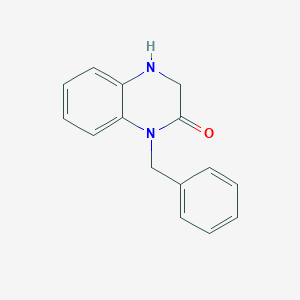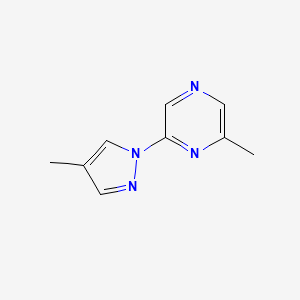
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C13H14BrN3OS2 and its molecular weight is 372.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine derivatives, which have significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Agents : Sharma, Srivastava, and Kumar (2002) synthesized novel anthranilic acid derivatives, including compounds related to the thiadiazole class, which demonstrated significant anti-inflammatory activities. These compounds were found to be effective in reducing inflammation, with some variants showing higher efficacy than standard drugs (Sharma, Srivastava, & Kumar, 2002).
Antiproliferative and Antimicrobial Properties : Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, noting their antiproliferative and antimicrobial properties. These compounds showed potential in DNA protection, antimicrobial activity, and exhibited cytotoxicity against certain cancer cell lines, suggesting their utility in cancer therapy and infection control (Gür et al., 2020).
Synthesis of Anticancer Agents : Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones as potential anticancer agents. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the versatility of thiadiazole derivatives in developing new anticancer drugs (Osmaniye et al., 2018).
Antimicrobial Activity and Genotoxicity Assessment : Al-Smadi et al. (2019) assessed the antimicrobial activity and genotoxicity of new thiadiazole and selenadiazole derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacteria and displayed low genotoxicity, highlighting their potential as antibiotics (Al-Smadi et al., 2019).
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPSUKGGSLGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)
![Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B2600065.png)



![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)



![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2600085.png)
